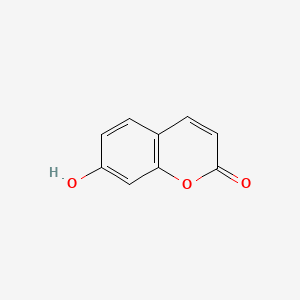

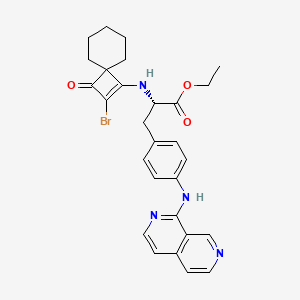

2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

Overview

Description

WH-4-023 is a selective inhibitor of the Src family of non-receptor tyrosine kinases (IC50s = 2 and 6 nM for Lck and Src, respectively). It inhibits the related kinases p38α and KDR at >300-fold higher concentrations (IC50s = 1.3 and 0.65 µM, respectively). At 1 µM, it has been used in combination with PD 0325901, CHIR99021, and SB-590885 to support self-renewal of naïve human embryonic stem cells.

WH-4-023 is a potent and selective dual lymphocyte-specific kinase (Lck) inhibitor.

WH-4-023 is a potent and selective dual Lck/Src inhibitor with IC50 of 2 nM/6 nM for Lck and Src kinase respectively. The lymphocyte-specific kinase ( Lck ) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that Lck kinase activity is critical for signaling mediated by the T cell receptor (TCR), which leads to normal T cell development and activation.

Scientific Research Applications

Cancer Research

This compound, also known by the name WH-4-023, is a potent dual LCK/SRC inhibitor . It has shown effectiveness in cell-free assays with IC50 values of 2 nM for Lck and 6 nM for Src, which are enzymes often implicated in cancer cell growth and proliferation. Its ability to selectively inhibit these kinases makes it a valuable tool in the study of cancer biology and could potentially lead to the development of new cancer therapies.

Drug Development

Due to its high specificity and potency as a kinase inhibitor, WH-4-023 serves as a promising candidate for drug development . Its molecular structure allows for modifications that could improve its pharmacokinetic properties, making it a versatile scaffold for the design of new drugs targeting various diseases where Lck and Src play a crucial role.

Biotechnology

In biotechnological applications, WH-4-023’s inhibitory activity can be utilized in signal transduction studies . It can help in understanding the cellular mechanisms controlled by Lck and Src, which are vital for cell communication and function. This understanding is crucial for developing biotechnological tools that can manipulate these pathways for therapeutic purposes.

Materials Science

While the direct applications in materials science are not explicitly mentioned, the compound’s properties, such as its boiling point and solubility, suggest that it could be used in the synthesis of complex organic molecules . These molecules could have applications in creating new materials with specific electronic or photonic properties.

Environmental Science

The compound’s stability and solubility characteristics make it a potential candidate for environmental toxicity studies . Its effects on biological systems at the cellular level could provide insights into the environmental impact of similar compounds and aid in the development of safer chemicals for industrial use.

Pharmacological Research

WH-4-023’s ability to inhibit specific kinases with high selectivity also makes it an important tool in pharmacological research . It can be used to study the effects of kinase inhibition on various physiological processes, which is essential for understanding the action mechanisms of drugs and for developing new pharmacological interventions.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as WH-4-023, are Lck and Src kinases . These are protein tyrosine kinases that play crucial roles in cellular signaling, particularly in the immune system and cancer pathways .

Mode of Action

WH-4-023 acts as an inhibitor of Lck and Src kinases . It binds to these kinases, preventing them from phosphorylating their substrate proteins. This inhibition disrupts the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of Lck and Src kinases by WH-4-023 affects several biochemical pathways. These kinases are involved in pathways related to cell growth, differentiation, and survival . By inhibiting these kinases, WH-4-023 can potentially slow down cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of WH-4-023’s action largely depend on the specific cell type and the signaling pathways that are being affected. In general, inhibition of Lck and Src kinases can lead to disruption of cell signaling , which can result in altered cell behavior . For instance, in cancer cells, this might lead to reduced cell proliferation or induced cell death .

properties

IUPAC Name |

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTNHSGBRGTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)

![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)

![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)

![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)